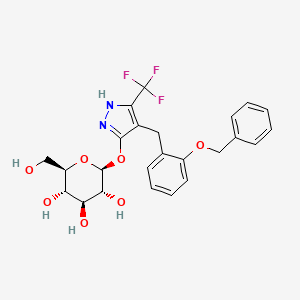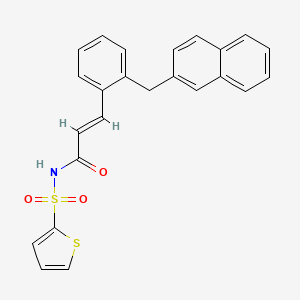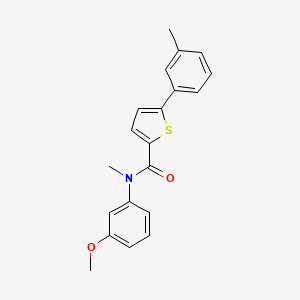![molecular formula C17H11ClF2N4O2 B10780116 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide](/img/structure/B10780116.png)
2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chloro, cyano, fluoro, and amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core:
Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane.
Pyridine Ring Functionalization: The pyridine ring is functionalized separately, often starting from a halogenated pyridine derivative, followed by amination and further functional group modifications.
Coupling Reactions: The final step involves coupling the functionalized benzamide with the pyridine derivative, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Amide Bond Formation: The amide bond in the compound can be formed or broken under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted benzamides.
Reduction Products: Amines or alcohols, depending on the extent of reduction.
Oxidation Products: Carboxylic acids or nitriles.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise functional group placement.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the cyano and fluoro groups suggests it could form strong interactions with biological macromolecules, potentially disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
2-chloro-4-cyano-6-fluorobenzamide: Lacks the pyridine and cyclopropanecarbonyl groups, making it less complex.
4-cyano-6-fluoro-N-[2-(2-fluorocyclopropanecarbonyl)amino]pyridin-2-yl]benzamide: Similar but with different substitution patterns on the benzene ring.
Uniqueness
The unique combination of functional groups in 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide provides it with distinct chemical properties, such as increased reactivity and potential for forming multiple types of interactions. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H11ClF2N4O2 |
|---|---|
分子量 |
376.7 g/mol |
IUPAC 名称 |
2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26) |
InChI 键 |
NKALKXMQBFLGQI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)

![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)
![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
![4-methoxy-N,2,6-trimethyl-N-[2-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]ethyl]benzenesulfonamide](/img/structure/B10780090.png)
![(2R)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B10780091.png)

![1-{[4-({4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methyl)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B10780105.png)
![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
